molecular formula C8H8N2O2S B2526026 1H-indole-4-sulfonamide CAS No. 2229284-49-3

1H-indole-4-sulfonamide

Cat. No.: B2526026
CAS No.: 2229284-49-3
M. Wt: 196.22
InChI Key: WOYCLZOYKGDAGG-UHFFFAOYSA-N
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Description

1H-indole-4-sulfonamide is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Synthetic Methods for Indole Derivatives : Research by Khaidarov et al. (2019) introduced an efficient method for preparing 1-(2-(sulfonamido)vinyl)indoles, utilizing Rh(II)-catalyzed reactions. This method facilitates the stereoselective synthesis of trisubstituted indoles, highlighting the chemical versatility of indole sulfonamides in synthetic organic chemistry (Khaidarov et al., 2019).
  • Electrooxidative Sulfonylation : Feng et al. (2017) developed a metal-free method for α-sulfonylation of 1H-indole, showing the utility of indole sulfonamides in synthesizing biologically active modulators. This approach demonstrates the expanding toolkit for indole modifications, underscoring the relevance of sulfonamides in medicinal chemistry (Feng et al., 2017).

Biological Applications

  • Antimitotic Activities : A study by Mohan et al. (2006) explored the antiproliferative mechanism of indole sulfonamides, revealing their ability to inhibit microtubule assembly dynamics and cancer cell proliferation. This finding underscores the potential of indole sulfonamides in cancer therapy (Mohan et al., 2006).
  • Carbonic Anhydrase Inhibition : Güzel et al. (2010) reported on indole-5-sulfonamides as inhibitors of carbonic anhydrase, showing activity across both α- and β-classes of the enzyme. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness, highlighting the therapeutic versatility of indole sulfonamides (Güzel et al., 2010).

Material Science and Other Applications

  • Catalysis and Material Synthesis : The development of novel SO3H-functionalized ionic liquids for Fischer indole synthesis by Xu et al. (2009) demonstrates the role of indole sulfonamides in green chemistry and catalysis. These findings suggest applications in material science, particularly in synthesizing indole-based polymers and materials (Xu et al., 2009).

Safety and Hazards

The safety information for 1H-indole-4-sulfonamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

1H-indole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7/h1-5,10H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYCLZOYKGDAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229284-49-3
Record name 1H-indole-4-sulfonamide
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